(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule characterized by its unique structural components, including a pyrazole ring, a thiazolidinone core, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrazole Ring: This step involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring.
Substitution Reactions: The pyrazole ring is then functionalized with the butoxy and methylphenyl groups through nucleophilic substitution reactions.
Thiazolidinone Core Formation: The thiazolidinone core is synthesized by reacting a suitable thiourea derivative with a halogenated butyl compound.
Final Coupling: The final step involves coupling the pyrazole derivative with the thiazolidinone core under specific conditions to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the thioxo group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazole or thiazolidinone rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.
Material Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a component in advanced materials.
Biological Studies: It is used in studies exploring enzyme inhibition, receptor binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in inflammatory pathways, cancer cell proliferation, and microbial growth.
Pathways Involved: The compound may inhibit key enzymes or receptors, leading to the disruption of cellular processes essential for disease progression.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one lies in its specific substituents, which confer distinct electronic and steric properties, enhancing its biological activity and stability compared to similar compounds.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C28H31N3O2S2 |
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Molecular Weight |
505.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-butyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H31N3O2S2/c1-4-6-15-30-27(32)25(35-28(30)34)18-21-19-31(22-11-9-8-10-12-22)29-26(21)24-14-13-23(17-20(24)3)33-16-7-5-2/h8-14,17-19H,4-7,15-16H2,1-3H3/b25-18- |
InChI Key |
MNVQUALBCGWJET-BWAHOGKJSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3)OCCCC)C)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3)OCCCC)C)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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